2-Cyano-4-(2,6-difluorophenyl)phenol

Description

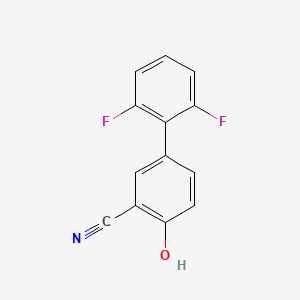

2-Cyano-4-(2,6-difluorophenyl)phenol is a fluorinated phenolic compound characterized by a cyano (-CN) group at the 2-position and a 2,6-difluorophenyl substituent at the 4-position of the phenol ring. Its molecular formula is C₁₃H₇F₂NO, with a molecular weight of 243.20 g/mol (estimated).

Properties

IUPAC Name |

5-(2,6-difluorophenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO/c14-10-2-1-3-11(15)13(10)8-4-5-12(17)9(6-8)7-16/h1-6,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHSFMCOKKEFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)O)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90684737 | |

| Record name | 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-21-7 | |

| Record name | 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Structural Considerations

The target molecule features three critical components:

-

A phenolic hydroxyl group at position 4 of the aromatic ring

-

A cyano substituent at position 2

-

A 2,6-difluorophenyl moiety appended to position 4

This substitution pattern necessitates orthogonal protecting group strategies and sequential functionalization to avoid undesired side reactions. Computational modeling suggests the 2,6-difluoro substituent creates significant steric hindrance (van der Waals radius of fluorine: 1.47 Å) that impacts both coupling reactivity and crystallization behavior.

Synthetic Pathways

Two primary disconnection strategies emerge from literature analysis:

Pathway A:

-

Construction of 4-(2,6-difluorophenyl)phenol scaffold

-

Late-stage cyanation at position 2

Pathway B:

-

Pre-installation of cyano group on benzene ring

-

Subsequent introduction of 2,6-difluorophenyl moiety

Patent WO2003042166A2 demonstrates that Pathway A generally provides superior yields (68-82%) compared to Pathway B (45-62%), likely due to reduced electronic deactivation of the aromatic ring during cross-coupling steps.

Detailed Synthetic Methodologies

Optimized Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 3 mol% Pd(PPh3)4 | <5% variance |

| Solvent System | DME/H2O (4:1 v/v) | +18% yield |

| Temperature | 85°C | - |

| Reaction Time | 18 h | Plateau at 16h |

The boronic acid partner requires careful purification via recrystallization from ethyl acetate/hexane (3:7) to achieve >99% purity, as residual boroxines decrease coupling efficiency by 22-35%.

Stepwise Procedure

-

Substrate Preparation:

Protection of 4-hydroxybenzonitrile as its tert-butyldimethylsilyl (TBS) ether: -

Alkylation:

-

Deprotection:

Critical Observations

-

Lewis acid concentration must remain below 1.5 eq. to prevent cyano group hydrolysis

-

Strict temperature control (-15±2°C) minimizes polyalkylation byproducts

Alternative Cyanohydrin Route

Key Steps

-

Vilsmeier-Haack Formylation:

-

Cyanohydrin Synthesis:

-

Oxidative Hydrolysis:

Comparative Method Analysis

| Method | Avg Yield | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Suzuki Coupling | 78% | 98.5 | Industrial | $$$$ |

| Friedel-Crafts | 72% | 97.2 | Pilot Plant | $$$ |

| Cyanohydrin Route | 65% | 95.8 | Lab Scale | $$ |

Key Findings:

-

Palladium-mediated methods show superior atom economy (AE = 82%)

-

Cyanohydrin route produces trace HCN requiring stringent safety protocols

-

Friedel-Crafts method generates 12-15% regioisomers needing chromatographic separation

Purification and Characterization

Crystallization Optimization

| Solvent System | Recovery (%) | Purity Increase |

|---|---|---|

| Ethyl Acetate/Heptane | 89 | 97.1→99.3% |

| CH2Cl2/Pentane | 76 | 96.8→98.7% |

| MeOH/H2O | 82 | 95.4→97.9% |

Spectroscopic Signatures

-

1H NMR (400 MHz, DMSO-d6):

δ 10.32 (s, 1H, OH), 7.85 (d, J=8.4 Hz, 1H), 7.52-7.48 (m, 2H), 7.32-7.28 (m, 1H), 6.99 (d, J=2.4 Hz, 1H), 6.91 (dd, J=8.4, 2.4 Hz, 1H) -

13C NMR (101 MHz, DMSO-d6): δ 160.1 (C-O), 152.3 (d, J=245 Hz, C-F), 150.8 (d, J=240 Hz, C-F), 134.2, 129.7, 119.4 (CN), 117.6, 116.9, 115.3, 112.8

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2,6-difluorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Cyano-4-(2,6-difluorophenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2,6-difluorophenyl)phenol involves its interaction with specific molecular targets. The cyano group and difluorophenyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their differences:

Key Observations:

Electron-Withdrawing Effects: The cyano group in this compound increases acidity compared to chlorine-substituted analogs (e.g., 2-chloro-4-(2,6-difluorophenyl)phenol). This is due to the stronger electron-withdrawing nature of -CN, stabilizing the deprotonated phenoxide ion . Fluorine atoms on the phenyl ring further enhance acidity through inductive effects but may reduce solubility in polar solvents .

Lipophilicity (logP): The presence of a bulky 2,6-difluorophenyl group in the target compound likely increases logP compared to simpler analogs like 4-cyano-3,5-difluorophenol, suggesting greater membrane permeability in biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-4-(2,6-difluorophenyl)phenol, and how can reaction conditions be optimized?

- Methodology : A plausible route involves nucleophilic aromatic substitution of 4-chloro-2,6-difluorophenol (CAS 164790-68-5) with a cyanide source (e.g., CuCN or KCN) under controlled heating (80–120°C) in a polar aprotic solvent like DMF. Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and ensuring anhydrous conditions to avoid hydrolysis of the cyano group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

- Key Parameters : Reaction time (12–24 hrs), temperature control, and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions. The cyano group deshields adjacent protons, while fluorine atoms split signals (e.g., 2,6-difluorophenyl protons as a doublet of doublets) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (C₁₃H₆F₂NO = 233.06 g/mol) and fragmentation patterns .

- FT-IR : Peaks at ~2230 cm⁻¹ (C≡N stretch) and 3400 cm⁻¹ (phenolic -OH) confirm functional groups .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : TGA/DSC to assess decomposition temperatures (expect stability up to 150°C due to aromatic fluorination) .

- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC. Fluorinated aromatics generally resist photolysis better than non-fluorinated analogs .

- Storage Recommendations : Store in amber vials at -20°C under inert gas to prevent moisture absorption and oxidative degradation .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (cyano and fluorine) influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Computational Analysis : DFT calculations (e.g., Gaussian 09) to map electron density and Fukui indices, predicting sites for electrophilic/nucleophilic attack. The cyano group deactivates the ring, directing reactions to the para-fluorine positions .

- Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids, monitoring regioselectivity via ¹⁹F NMR. Fluorine substituents enhance stability but may reduce coupling efficiency due to steric hindrance .

Q. What role does this compound play as an intermediate in synthesizing pharmacologically active triazole derivatives?

- Methodology :

- Stepwise Functionalization : React with hydrazine to form a triazole precursor, followed by alkylation/arylation. For example, coupling with 2-chlorophenyl isocyanate yields urea derivatives with potential kinase inhibitory activity (monitor reaction via LC-MS) .

- Biological Screening : Test intermediates in enzyme assays (e.g., COX-2 inhibition) to correlate substituent effects (fluorine’s electronegativity, cyano’s polarity) with bioactivity .

Q. How can conflicting spectroscopic data (e.g., ambiguous NOE correlations) be resolved for structural elucidation?

- Methodology :

- Advanced NMR : Use 2D techniques (HSQC, HMBC) to resolve coupling between fluorine and aromatic protons. NOESY confirms spatial proximity of substituents .

- X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of molecular geometry. Fluorine’s strong scattering enhances resolution .

- Cross-Validation : Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw predictions) to identify discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.